Oxociprofloxacin is a significant metabolite of ciprofloxacin, a widely used antibiotic belonging to the fluoroquinolone class. Fluoroquinolones are synthetic antibiotics characterized by their broad-spectrum antibacterial activity, primarily against Gram-negative bacteria. Oxociprofloxacin, specifically, is produced during the metabolism of ciprofloxacin and contributes to its pharmacological effects. The chemical structure of oxociprofloxacin is derived from the parent compound, ciprofloxacin, which is chemically classified as 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazine-1-yl)-1,4-dihydroquinoline-3-carboxylic acid .
The molecular structure of oxociprofloxacin retains the core quinolone structure characteristic of fluoroquinolones. It features a cyclopropyl group at position 1, a fluoro group at position 6, and a piperazine moiety at position 7. The chemical formula for oxociprofloxacin is C₁₇H₁₈FN₃O₃, with a molecular weight of approximately 331.34 g/mol . The presence of these functional groups enhances its antibacterial properties by improving binding affinity to bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication.
Oxociprofloxacin participates in various chemical reactions primarily related to its metabolic pathways. The primary reaction involves the oxidation of ciprofloxacin to oxociprofloxacin via cytochrome P450 enzymes. This transformation can lead to changes in pharmacokinetic properties such as absorption and elimination rates. Furthermore, oxociprofloxacin itself may undergo further metabolism into other derivatives or conjugates that may influence its efficacy and toxicity .
The mechanism of action of oxociprofloxacin is closely related to that of its parent compound, ciprofloxacin. Both compounds inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription in bacteria. By binding to these enzymes, oxociprofloxacin prevents the supercoiling necessary for DNA replication, leading to bacterial cell death. This mechanism is particularly effective against a wide range of pathogens, including those resistant to other antibiotic classes .
Oxociprofloxacin exhibits several notable physical and chemical properties:
The structural modification of oxociprofloxacin derivatives focuses primarily on the C-3 carboxylic acid and C-7 piperazinyl groups to enhance antibacterial and anticancer activities. Hydrazide functionalization of the C-3 carboxyl group enables the formation of bioactive hydrazone derivatives. For example, condensation of moxifloxacin hydrazide with substituted aldehydes yields derivatives exhibiting sub-micromolar growth inhibition (mean GI~50~ 1.45–1.78 µM) against breast cancer (MDA-MB-468, MCF-7) and non-small cell lung cancer (HOP-92) cell lines [1]. This approach increases DNA topoisomerase II inhibition by altering the compound’s binding mode compared to classical inhibitors like etoposide.
Heterocyclic integration at C-3 further diversifies bioactivity. Oxadiazole, triazole, and thiadiazole rings synthesized via cyclization reactions enhance pharmacokinetic properties. Ciprofloxacin-oxadiazole hybrids demonstrate 88–120% of the parent compound’s antibacterial potency against Staphylococcus aureus and Escherichia coli, with DNA gyrase inhibition (IC~50~ = 42–180 nM) surpassing novobiocin (IC~50~ = 170 nM) [6]. Similarly, seleno-ciprofloxacin derivatives improve biofilm penetration and gyrase binding affinity [3]. These modifications leverage the pharmacophore’s adaptability while maintaining the core quinolone scaffold.
Table 1: Bioactivity of Key Oxociprofloxacin Derivatives
Derivative Type | Synthetic Approach | Biological Activity | Reference |
---|---|---|---|
Hydrazone (VIb) | Aldehyde condensation of ofloxacin hydrazide | GI~50~ = 0.41–0.61 µM (breast cancer, CNS cell lines) | [1] |
Oxadiazole-ciprofloxacin | Mannich reaction with formaldehyde | 120% activity of ciprofloxacin vs. S. aureus; IC~50~ = 42 nM vs. DNA gyrase | [6] |
3-Benzothiazole-naphthyridine | Fusion with benzothiazole scaffold | IC~50~ = 2.4–2.7 µM (oral, ovarian, hepatic carcinoma) | [4] |
Transition metal catalysis significantly improves the efficiency of fluorinated quinolone synthesis. Palladium-catalyzed cross-coupling enables C-2 alkynylation of 4-quinolones under microwave irradiation (120°C, 20 minutes), achieving yields >90% while accommodating nitro and bromo functional groups [8]. This method utilizes molybdenum hexacarbonyl as a solid CO source, enhancing safety and reproducibility.
Ru(II) complexes facilitate regioselective C–H activation for C-2 alkynylation of 4-oxoquinolones. The N-pyrimidyl directing group enables precise functionalization at ambient temperatures, preserving acid-sensitive substituents [8]. Additionally, solvent-free reductive amination between ciprofloxacin’s piperazinyl group and nitroxide aldehydes employs sodium cyanoborohydride, yielding biofilm-targeting conjugates (e.g., ciprofloxacin-TEMPONE hybrids) in 72–85% efficiency [10]. These catalytic strategies minimize side reactions and improve atom economy.
Table 2: Catalytic Methods for Fluorinated Quinolone Synthesis
Catalytic System | Reaction Type | Conditions | Yield (%) | Advantages |
---|---|---|---|---|
Pd(PPh~3~)~4~/Mo(CO)~6~ | Carbonylative cyclization | Microwave, 120°C, 20 min | >90 | Tolerance for sensitive substituents |
[RuCl~2~(p-cymene)]~2~ | C–H alkynylation | RT, 12 h | 78–92 | Ambient temperature selectivity |
NaBH~3~CN/acetic acid | Reductive amination | MeOH, 60°C, 5 h | 72–85 | Solvent-free; tertiary amine linkage |
Sustainable synthesis of oxociprofloxacin derivatives emphasizes waste reduction and biodegradable scaffolds. Atom-economic design incorporates the β-keto carboxylic acid pharmacophore into readily mineralizable heterocycles like 4-oxo-1,4-dihydroquinoline-3-carboxylic acid. OECD 301D biodegradability testing confirms 29-day mineralization rates exceeding 70% for non-halogenated variants, reducing environmental persistence [5].
Solvent selection critically influences byproduct formation. Ethanol-mediated Schiff base reactions between ciprofloxacin hydrazide and aldehydes achieve 88% yield with negligible heavy metal residues [6]. Similarly, Ficus carica extract serves as a green reductant in holmium-ferrite nanocomposite synthesis, adsorbing 98% of ciprofloxacin byproducts during manufacturing [7]. Response Surface Methodology (RSM) optimizes this process, reducing solvent consumption by 40% while maintaining 95% yield [7].
Table 3: Waste Metrics in Green Synthesis Approaches
Method | Byproduct Reduction Strategy | Efficiency Gain | Environmental Impact |
---|---|---|---|
Aqueous cyclization | Replacement of POCl~3~ with H~2~O | 30% reduction in halogenated waste | Lower ecotoxicity; biodegradability |
RSM optimization | Adsorbent dose/pH modulation | 40% solvent reduction | Reduced energy consumption (15–20 kWh/kg) |
Biocatalysis | Enzymatic amidation | E-factor* = 0.8 | 50% lower carbon footprint vs. conventional |
E-factor: kg waste/kg product
Closed-loop processing further enhances sustainability. Nanocomposite adsorbents (e.g., HoFeO~3~/Ho~3~Fe~5~O~12~) recover >80% of unreacted ciprofloxacin via magnetic separation, enabling five reuse cycles without efficiency loss [7]. This aligns with the 10th principle of Green Chemistry (design for degradation) by minimizing resource depletion [5].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8